Fmoc-N-methyl-O-methyl-D-tyrosine
Overview
Description
Fmoc-N-methyl-O-methyl-D-tyrosine is a derivative of the amino acid tyrosine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is primarily used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under basic conditions. The molecular formula of this compound is C26H25NO5, and its molecular weight is 431.48 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-N-methyl-O-methyl-D-tyrosine typically involves the protection of the amino group of tyrosine with the Fmoc group. This can be achieved by reacting the amino group with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The methylation of the hydroxyl group on the tyrosine side chain is usually performed using methyl iodide in the presence of a base like potassium carbonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of green chemistry principles, such as the employment of calcium (II) iodide as a protective agent, has been explored to improve the efficiency and environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Fmoc-N-methyl-O-methyl-D-tyrosine undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Substitution: The methyl group on the hydroxyl side chain can be substituted under specific conditions.
Common Reagents and Conditions
Deprotection: 20% piperidine in DMF is commonly used for the removal of the Fmoc group.
Methylation: Methyl iodide and potassium carbonate are used for the methylation of the hydroxyl group.
Major Products Formed
Scientific Research Applications
Fmoc-N-methyl-O-methyl-D-tyrosine is widely used in scientific research, particularly in the fields of:
Chemistry: It is used in the synthesis of peptides and proteins through SPPS.
Biology: It serves as a building block for the synthesis of biologically active peptides.
Medicine: It is used in the development of peptide-based therapeutics.
Industry: It is employed in the production of custom peptides for research and pharmaceutical applications.
Mechanism of Action
The primary mechanism of action of Fmoc-N-methyl-O-methyl-D-tyrosine involves its role as a protected amino acid in SPPS. The Fmoc group protects the amino group during peptide chain elongation and is removed under basic conditions to allow for further reactions . The methylation of the hydroxyl group prevents unwanted side reactions during synthesis .
Comparison with Similar Compounds
Similar Compounds
Fmoc-N-methyl-D-tyrosine: Similar to Fmoc-N-methyl-O-methyl-D-tyrosine but lacks the methylation on the hydroxyl group.
Fmoc-O-methyl-D-tyrosine: Similar but lacks the N-methylation.
Uniqueness
This compound is unique due to the dual protection of both the amino and hydroxyl groups, which enhances its stability and versatility in peptide synthesis .
Properties
IUPAC Name |
(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(4-methoxyphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO5/c1-27(24(25(28)29)15-17-11-13-18(31-2)14-12-17)26(30)32-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-14,23-24H,15-16H2,1-2H3,(H,28,29)/t24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRHSGZVWEBYEIV-XMMPIXPASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CC1=CC=C(C=C1)OC)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@H](CC1=CC=C(C=C1)OC)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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